Schisanhenol

Description

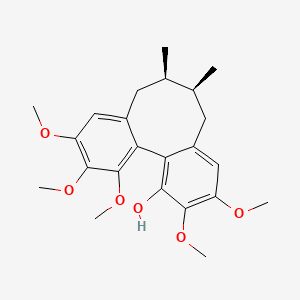

a dibenzyl cyclooctane from kernels of Schisandra rubriflora; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSHYFPJBONYCQ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219452 | |

| Record name | Schisanhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69363-14-0 | |

| Record name | Schisanhenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069363140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisanhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Y5907NIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Schisanhenol: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanhenol, a dibenzocyclooctadiene lignan first identified in Schisandra rubriflora and also found in Schisandra chinensis, has emerged as a compound of significant interest within the scientific community.[1][2] Also known as Gomisin K3, this natural product has demonstrated a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in natural product chemistry and drug development.

Discovery and Structural Elucidation

The initial isolation and characterization of a series of lignans from the fruit of Schisandra chinensis, termed "gomisins," laid the groundwork for the discovery of related compounds, including this compound (Gomisin K3). The foundational work by Ikeya and colleagues in 1979 detailed the separation and structural determination of several gomisins, establishing the characteristic dibenzocyclooctadiene skeleton of this class of molecules.[5] The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for the characterization of novel natural products.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H30O6 | [2] |

| Molecular Weight | 402.49 g/mol | [2] |

| IUPAC Name | (6S,7S,1R)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][6]dioxol-4-ol | N/A |

| Synonyms | Gomisin K3, Schizanhenol | [1][2] |

Experimental Protocols

Isolation of this compound from Schisandra Fruit

The following protocol is a synthesized methodology based on established procedures for the isolation of lignans from Schisandra species.

1. Extraction:

-

Air-dried and powdered fruits of Schisandra are extracted with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane and chloroform to separate compounds based on polarity. The lignan fraction, including this compound, is typically enriched in the chloroform phase.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield pure this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative effect of this compound on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The constituents of Schizandra chinensis Baill. I. Isolation and structure determination of five new lignans, gomisin A, B, C, F and G, and the absolute structure of schizandrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]

The Schisanhenol Biosynthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of schisanhenol, a bioactive dibenzocyclooctadiene lignan predominantly found in Schisandra chinensis. Drawing from established knowledge of phenylpropanoid and general lignan biosynthesis, this document delineates the enzymatic steps leading to the formation of this complex molecule. While the complete pathway for this compound is yet to be fully elucidated, this guide synthesizes current research to present a robust putative pathway, highlighting key enzymes, intermediates, and potential regulatory mechanisms. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, plant biochemistry, and the development of novel therapeutics.

Introduction to this compound and Dibenzocyclooctadiene Lignans

This compound is a member of the dibenzocyclooctadiene class of lignans, which are characterized by a unique eight-membered ring structure formed by the oxidative coupling of two phenylpropanoid units.[1][2] These compounds, particularly abundant in the Schisandraceae family, have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. This compound, in particular, has been investigated for its potential therapeutic applications. The biosynthesis of these intricate molecules is a multi-step process that begins with the general phenylpropanoid pathway, a cornerstone of plant secondary metabolism.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in three major stages:

-

The General Phenylpropanoid Pathway: The synthesis of monolignol precursors.

-

Entry into Lignan Biosynthesis: The dimerization of monolignols to form the basic lignan scaffold.

-

Formation of the Dibenzocyclooctadiene Skeleton and Tailoring Reactions: The specialized steps leading to this compound.

The General Phenylpropanoid Pathway

The pathway commences with the aromatic amino acid L-phenylalanine, which is channeled from primary metabolism. A series of enzymatic reactions converts L-phenylalanine into coniferyl alcohol, a key monolignol precursor for a vast array of plant natural products, including lignans.[3][4]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[5]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.[6]

Diagram: General Phenylpropanoid Pathway to Coniferyl Alcohol

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Schisanhenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanhenol is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably Schisandra rubriflora.[1] This document provides a comprehensive overview of its chemical properties, a detailed account of the methodologies for its isolation and purification, and a thorough analysis of its structural elucidation through modern spectroscopic techniques. Furthermore, it delves into the compound's known biological activities, with a focus on its modulatory effects on key signaling pathways, providing a foundation for its potential therapeutic applications.

Chemical and Physical Properties

This compound, also known as Gomisin K3, is a structurally complex natural product. Its chemical identity and physical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₀O₆ | [2] |

| Molecular Weight | 402.5 g/mol | [2] |

| CAS Number | 69363-14-0 | [2] |

| IUPAC Name | (9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | [2] |

| Synonyms | Gomisin K3, Schizanhenol, NSC 330515 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] | |

| Melting Point | Not available in the searched literature. | |

| Optical Rotation | Not available in the searched literature. |

Structure Elucidation

The determination of the intricate molecular architecture of this compound has been accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

-

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 402.5. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition of C₂₃H₃₀O₆.

-

Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve the cleavage of its ether linkages and the loss of methyl groups. The dibenzocyclooctadiene core structure would also lead to characteristic fragmentation patterns. Analyzing these fragments helps to piece together the different components of the molecule.[4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.[6]

-

C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of C-H bonds in the methyl and methylene groups.

-

C=C Stretching: Aromatic C=C bond stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ether and alcohol functional groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework.

2.3.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their neighboring protons. A typical ¹H NMR spectrum of this compound would exhibit signals corresponding to:

-

Aromatic Protons: Signals in the downfield region (typically δ 6.0-8.0 ppm) corresponding to the protons on the two aromatic rings.

-

Methine Protons: Signals for the protons attached to the cyclooctadiene ring.

-

Methylene Protons: Signals for the CH₂ groups in the cyclooctadiene ring.

-

Methyl Protons: Sharp signals in the upfield region for the two methyl groups on the cyclooctadiene ring and the five methoxy groups.

-

Hydroxyl Proton: A signal for the -OH proton, the chemical shift of which can vary depending on the solvent and concentration.

2.3.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show 23 distinct signals, corresponding to each of the 23 carbon atoms in the molecule. These signals would be in regions characteristic of:

-

Aromatic Carbons: Signals in the δ 100-160 ppm range.

-

Alkene Carbons: Signals for the double bond carbons in the cyclooctadiene ring.

-

Aliphatic Carbons: Signals for the sp³-hybridized carbons of the methine, methylene, and methyl groups in the cyclooctadiene ring.

-

Methoxy Carbons: Signals for the carbon atoms of the five methoxy groups, typically in the δ 55-65 ppm range.

Note: Detailed ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound were not available in the public domain at the time of this writing.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Schisandra plant material, based on methods used for similar lignans.[2]

3.1.1. Extraction

-

Material Preparation: Air-dry the fruit or stems of Schisandra rubriflora and grind the material into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction of the lignans.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Purification

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove highly non-polar impurities. Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to extract the lignans.

-

Column Chromatography: Concentrate the lignan-rich fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing this compound.

-

Further Purification: For higher purity, the this compound-containing fractions can be further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.

3.1.3. Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antioxidant, neuroprotective, and anti-inflammatory effects. Its mechanisms of action involve the modulation of specific signaling pathways.

Inhibition of the LOX-1 Signaling Pathway

Oxidized low-density lipoprotein (oxLDL) plays a crucial role in the development of atherosclerosis by inducing endothelial dysfunction. This compound has been shown to protect against oxLDL-mediated endothelial damage by inhibiting the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) signaling pathway.[8]

This compound treatment has been observed to:

-

Reduce the expression of LOX-1.

-

Down-regulate the activation of p38 MAPK.

-

Inhibit the activation of NF-κB, a key transcription factor involved in inflammation.[8]

Caption: Inhibition of the LOX-1 signaling pathway by this compound.

Activation of the SIRT1-PGC-1α-Tau Signaling Pathway

This compound has demonstrated neuroprotective effects, including the improvement of learning and memory in preclinical models. This is attributed to its ability to activate the SIRT1-PGC-1α signaling pathway and subsequently reduce the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease.[9]

The proposed mechanism involves:

-

Activation of SIRT1: this compound increases the levels of Sirtuin 1 (SIRT1), a protein deacetylase.

-

Activation of PGC-1α: SIRT1, in turn, deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense.[10]

-

Reduction of Tau Phosphorylation: The activation of the SIRT1-PGC-1α axis leads to a decrease in the phosphorylation of Tau protein at specific sites (e.g., Ser396).[9]

Caption: Activation of the SIRT1-PGC-1α-Tau pathway by this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological activities. Its structure has been elucidated through a combination of powerful spectroscopic techniques. The detailed protocols for its isolation and purification pave the way for further research and development. The understanding of its modulatory effects on key signaling pathways, such as LOX-1 and SIRT1-PGC-1α, provides a strong rationale for its investigation as a potential therapeutic agent for cardiovascular and neurodegenerative diseases. Further studies are warranted to fully explore its pharmacological potential and to obtain more detailed physicochemical and spectroscopic data.

References

- 1. Schisandra rubriflora Fruit and Leaves as Promising New Materials of High Biological Potential: Lignan Profiling and Effect-Directed Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. gelest.com [gelest.com]

- 8. This compound ameliorates oxLDL-caused endothelial dysfunction by inhibiting LOX-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

Schisanhenol: A Deep Dive into its Pharmacological Activities

A Technical Guide for Researchers and Drug Development Professionals

Schisanhenol, a lignan isolated from the fruit of Schisandra rubriflora and also found in the well-known traditional Chinese medicine Schisandra chinensis, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive review of the current understanding of this compound's pharmacological activities, focusing on its neuroprotective, anti-inflammatory, and cytoprotective effects. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Neuroprotective Effects: Enhancing Cognitive Function

This compound has demonstrated promising potential in mitigating cognitive impairment, particularly in models of neurodegenerative disease. Studies have shown its ability to improve learning and memory by modulating cholinergic and antioxidant systems.

Quantitative Data on Neuroprotective Effects

| Model | Dosage/Concentration | Key Findings | Reference |

| Scopolamine-induced cognitive impairment in mice | 10, 30, or 100 mg/kg (intraperitoneal) | Significantly attenuated cognitive impairment in the Morris water maze. | [1] |

| Scopolamine-treated mice | 10, 30, or 100 mg/kg | Increased activity of SOD and GSH-px; decreased content of AChE and MDA. | [1] |

Key Experimental Protocols

-

Animal Model: Male mice with cognitive impairment induced by scopolamine (1mg/kg) were used. This compound was administered intraperitoneally at doses of 10, 30, or 100 mg/kg. A control group received normal saline, and a positive control group was treated with Galantamine (3 mg/kg).[1]

-

Behavioral Testing: The Morris water maze was employed to assess learning and memory abilities in the mice.[1]

-

Biochemical Analysis: After behavioral testing, hippocampal tissues were collected to measure the activity of superoxide dismutase (SOD), malondialdehyde (MDA), glutathione peroxidase (GSH-px), and acetylcholinesterase (AChE) using standard biochemical procedures.[1]

-

Western Blotting: The expression levels of SIRT1, PGC-1α, and phosphorylated Tau proteins in the hippocampus were analyzed by Western blotting to elucidate the underlying molecular mechanisms.[1]

Signaling Pathway: SIRT1-PGC-1α-Tau

This compound's neuroprotective effects are mediated, in part, through the activation of the SIRT1-PGC-1α signaling pathway, which plays a crucial role in neuronal health and mitochondrial biogenesis. This activation leads to a decrease in the phosphorylation of the Tau protein, a hallmark of neurodegenerative diseases like Alzheimer's.

Caption: this compound-mediated neuroprotection via the SIRT1-PGC-1α-Tau pathway.

Anti-inflammatory Activity: Combating Cytokine Storm

Recent studies have highlighted this compound's potent anti-inflammatory properties, particularly its ability to inhibit the cytokine storm, a severe systemic inflammatory response. This is primarily achieved through the modulation of the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

| Model | Dosage/Concentration | Key Findings | Reference |

| THP-1/NF-κB reporter cells | < 100 µM | No significant effect on cell growth rate. | [3] |

| LPS-stimulated THP-1/NF-κB cells | Concentration-dependent | Suppressed LPS-induced NF-κB activity. | [3] |

| LPS-stimulated THP-1 cells and mouse peritoneal macrophages | 10 or 20 µM | Reduced mRNA expression of IL6, TNF-α, IL1β, and IL1α. | [4] |

| LPS-induced acute inflammatory response in mice | - | Alleviated acute lung injury. | [3] |

Key Experimental Protocols

-

Cell Models: Human myeloid leukemia mononuclear (THP-1) cells, THP-1/NF-κB reporter cells, and primary abdominal macrophages were utilized. THP-1 cells were differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[3][4]

-

NF-κB Activity Assay: THP-1 NF-κB reporter cells were stimulated with lipopolysaccharide (LPS), and NF-κB activity was measured using a Quanti-Luc reagent and a microplate reader.[3][4]

-

Gene Expression Analysis (RT-qPCR): THP-1 cells were treated with LPS and this compound (10 or 20 µM). Total RNA was extracted, reverse transcribed to cDNA, and the expression of inflammatory cytokine genes (IL6, IL1β, IL1α, TNF-α) was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[3][4]

-

In Vivo Model: An acute inflammatory response was induced in C57BL/6J mice by intraperitoneal injection of LPS. The effect of this compound on systemic inflammation and acute lung injury was then assessed.[3]

-

Nitric Oxide (NO) Assay: The concentration of nitric oxide in the cell culture supernatant was determined using a NO assay kit, with absorbance read at 540 nm.[3]

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response. By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Cytoprotective Effects: Preserving Intestinal Barrier Integrity

This compound has also been shown to protect against intestinal epithelial cell barrier damage, a critical aspect of various gastrointestinal disorders. This protective effect is attributed to its antioxidant and anti-apoptotic properties, mediated through the Nrf2/HO-1 signaling pathway.

Quantitative Data on Cytoprotective Effects

| Model | Dosage/Concentration | Key Findings | Reference |

| Mycophenolic acid (MPA)-induced damage in Caco-2 cells | 5, 10, and 25 µM | Alleviated MPA-induced intestinal mechanical barrier damage. | [5] |

| MPA-treated Caco-2 cells | 5, 10, and 25 µM | Upregulated Bcl-2, ZO-1, and occludin expression; reduced apoptosis. | [5] |

| MPA-treated Caco-2 cells | 5, 10, and 25 µM | Upregulated Nrf2/HO-1 expression; reduced intracellular ROS; increased SOD, CAT, and GSH levels. | [5] |

Key Experimental Protocols

-

Cell Culture and Treatment: Caco-2 cells were exposed to mycophenolic acid (MPA; 10 µM) to induce damage. The protective effects of this compound were assessed at concentrations of 5, 10, and 25 µM. ML385 (2 µM), an Nrf2 inhibitor, was used to confirm the pathway's involvement.[5]

-

Cell Viability Assay: Cell viability was measured using a Cell Counting Kit-8 (CCK-8) assay.[5]

-

Apoptosis Assay: The percentage of apoptotic Caco-2 cells was quantified using flow cytometry.[5]

-

Western Blot Analysis: The expression levels of apoptosis-related proteins (Bcl-2), tight junction proteins (ZO-1, occludin), and Nrf2/HO-1 pathway proteins were evaluated by Western blot.[5]

Signaling Pathway: Nrf2/HO-1 Activation

This compound protects intestinal epithelial cells by activating the Nrf2/HO-1 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of this pathway enhances the cellular antioxidant defense system and inhibits apoptosis, thereby preserving the integrity of the intestinal barrier.

Caption: this compound-mediated cytoprotection via the Nrf2/HO-1 pathway.

References

- 1. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]

- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 5. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Schisanhenol's Neuroprotective Mechanisms in Neuronal Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Schisanhenol, a dibenzocyclooctadiene lignan isolated from Schisandra rubriflora, has demonstrated significant neuroprotective effects in various in vitro and in vivo models. This technical guide elucidates the core mechanisms of action of this compound in neuronal cells, focusing on its modulation of key signaling pathways, antioxidant properties, and its role in mitigating neuroinflammation and apoptosis. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of intracellular signaling cascades related to oxidative stress, apoptosis, and cellular survival.

Antioxidant and Anti-inflammatory Pathways

A primary mechanism of this compound's neuroprotective action is its ability to counteract oxidative stress, a key pathological feature in many neurodegenerative diseases.

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. While direct evidence in neuronal cells is still emerging, studies in other cell types, such as intestinal epithelial cells, have demonstrated that this compound upregulates the expression of Nrf2 and HO-1, leading to a reduction in intracellular reactive oxygen species (ROS) accumulation and increased levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1]

In a model of Parkinson's disease using MPP+-treated SH-SY5Y neuroblastoma cells, this compound was found to enhance the expression of Thioredoxin-1 (Trx1) at both the protein and mRNA levels.[2] Trx1 is a crucial antioxidant protein that plays a vital role in reducing oxidized proteins and scavenging ROS.

Anti-apoptotic Signaling

This compound actively inhibits neuronal apoptosis through the modulation of specific signaling cascades.

By upregulating Trx1, this compound effectively suppresses the Apoptosis signal-regulating kinase 1 (ASK1)-p38 mitogen-activated protein kinase (MAPK)-Nuclear factor-kappa B (NF-κB) pathway.[2] In the presence of oxidative stress, Trx1 binds to and inhibits ASK1. The upregulation of Trx1 by this compound enhances this inhibition, thereby preventing the downstream activation of p38 and the subsequent translocation of NF-κB to the nucleus, a key step in the inflammatory and apoptotic response. This mechanism has been shown to decrease the apoptosis rate, inhibit caspase-3 activity, and reduce the expression of apoptosis-related proteins in neuronal cells.[2]

Modulation of Tau Phosphorylation and Cholinergic System

In a mouse model of cognitive impairment, this compound demonstrated the ability to improve learning and memory.[3]

This compound treatment led to an increase in the levels of Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) in the hippocampus.[3] The activation of this pathway is associated with reduced acetylcholinesterase activity, thereby improving cholinergic function.[3]

Furthermore, the activation of the SIRT1-PGC-1α pathway by this compound was linked to a significant decrease in the phosphorylation of Tau protein at Serine 396.[3] Hyperphosphorylated Tau is a hallmark of Alzheimer's disease, forming neurofibrillary tangles that contribute to neuronal dysfunction and death.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers

| Cell/Tissue Type | Treatment | This compound Concentration | SOD Activity (% of Control) | GSH-Px Activity (% of Control) | MDA Content (% of Control) | Reference |

| Mouse Hippocampus | Scopolamine-induced | 10, 30, 100 mg/kg | Increased | Increased | Decreased | [3] |

| Caco-2 cells | Mycophenolic Acid | 5, 10, 25 µM | Increased | - | Decreased | [1] |

Note: Specific percentage increases/decreases were not provided in the abstract, but a significant change was reported.

Table 2: Effect of this compound on Protein Expression in Signaling Pathways

| Cell/Tissue Type | Treatment | This compound Concentration | Protein | Change in Expression | Reference |

| Mouse Hippocampus | Scopolamine-induced | 10, 30, 100 mg/kg | SIRT1 | Increased | [3] |

| PGC-1α | Increased | [3] | |||

| Phosphorylated Tau (Ser 396) | Decreased | [3] | |||

| SH-SY5Y cells | MPP+ | Not specified | Trx1 | Increased | [2] |

| Caco-2 cells | Mycophenolic Acid | 5, 10, 25 µM | Nrf2 | Increased | [1] |

| HO-1 | Increased | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are representative methodologies for key experiments cited.

Cell Culture and Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuronal studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For neurotoxicity studies, cells are often pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being exposed to a neurotoxin like 1-methyl-4-phenylpyridinium (MPP+).

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., SIRT1, PGC-1α, p-Tau, Trx1, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density.

-

Treatment: Cells are treated with this compound and/or a neurotoxin as described above.

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the neuroprotective effects of this compound.

References

- 1. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin-1 mediates neuroprotection of this compound against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro effects of Schisanhenol on various cancer cell lines

An In-depth Technical Guide on the In Vitro Effects of Schisanhenol on Cancer Cell Lines

Introduction

This compound, a biphenyl cyclooctene lignin compound isolated from Schisandra rubriflora, has emerged as a molecule of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of this compound on cancer cell lines, with a primary focus on Hepatocellular Carcinoma (HCC), for which the most significant body of research is available. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. While direct quantitative cytotoxicity data for this compound is not widely published, this guide also presents data on related lignans from the Schisandra genus to provide a broader context for their potential anti-cancer activities.

Data Presentation: Cytotoxicity of this compound and Related Lignans

Table 1: In Vitro Cytotoxicity of Schisandra Lignans (other than this compound) on Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Schisandrin A | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but inhibited growth | [5] |

| Schisandrin A | BT-549 | Triple-Negative Breast Cancer | Not specified, but inhibited growth | [5] |

| Schisandrin A | RKO | Colorectal Cancer | Not specified, but inhibited proliferation | [6] |

| Schisandrin B | HT-29 | Colon Cancer | Not specified, but inhibited growth | [7] |

| Various Lignans | LoVo | Colon Cancer | Varied toxicity reported | [8] |

Mechanism of Action of this compound in Hepatocellular Carcinoma

The primary mechanism of action of this compound in HCC cells involves the inhibition of cell proliferation through the modulation of the STAT3 signaling pathway and its downstream target, Programmed Cell Death-ligand 1 (PD-L1).[1][2][3][4]

Signaling Pathway Modulation

This compound has been shown to suppress the expression of PD-L1 by decreasing the activation of STAT3.[1][3][4] This inhibition of STAT3 activation is achieved through the modulation of several upstream pathways:

-

JAK/STAT3 (T705) Pathway: this compound inhibits the phosphorylation of STAT3 at the Tyrosine 705 residue, which is critical for its activation by the Janus kinase (JAK) family.[1][3]

-

Src/STAT3 (T705) Pathway: The compound also interferes with the Src kinase-mediated phosphorylation of STAT3 at Tyrosine 705.[1][3]

-

PI3K/AKT/mTOR/STAT3 (S727) Pathway: this compound impacts the phosphorylation of STAT3 at the Serine 727 residue, a process regulated by the PI3K/AKT/mTOR signaling cascade.[1][3]

By targeting these pathways, this compound effectively reduces the levels of activated STAT3, leading to the downregulation of PD-L1 expression. This, in turn, inhibits tumor cell proliferation and has been observed to enhance the activity of cytotoxic T lymphocytes (CTLs) in co-culture models.[1][2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 3. This compound Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Targeting Programmed Cell Death-ligand 1 via the STAT3 Pathways. | Semantic Scholar [semanticscholar.org]

- 4. This compound Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Targeting Programmed Cell Death-ligand 1 via the STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

Schisanhenol: A Technical Guide to its Neurodegenerative Disease Research Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisanhenol, a bioactive lignan isolated from plants of the Schisandra genus, is emerging as a promising candidate in the field of neurodegenerative disease research. Preclinical studies have demonstrated its potential neuroprotective effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, a compilation of available quantitative data, detailed experimental protocols for its evaluation, and visualizations of key signaling pathways and experimental workflows.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The primary mechanisms identified in the literature include:

-

Upregulation of the SIRT1-PGC-1α-Tau Signaling Pathway: this compound has been shown to increase the expression of Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This activation is linked to a decrease in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease, thereby suggesting a role in preventing neurofibrillary tangle formation.

-

Activation of the Nrf2/HO-1 Signaling Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, which protect neuronal cells from oxidative stress-induced damage.

-

Modulation of the PI3K/AKT/mTOR Signaling Pathway: Evidence suggests that lignans from Schisandra can influence the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and autophagy. By modulating this pathway, this compound may help in clearing aggregated proteins and reducing neuronal apoptosis.

Quantitative Data on this compound's Bioactivity

The following tables summarize the available quantitative data from preclinical studies. It is important to note that comprehensive dose-response data, including IC50 and EC50 values, are not consistently reported across all studies.

Table 1: Effects of this compound on Biochemical Markers in a Scopolamine-Induced Mouse Model of Alzheimer's Disease

| Biomarker | Treatment Group | Dosage (mg/kg) | Result | Reference |

| Acetylcholinesterase (AChE) | This compound | 10, 30, 100 | Decreased activity | |

| Malondialdehyde (MDA) | This compound | 10, 30, 100 | Decreased content | |

| Superoxide Dismutase (SOD) | This compound | 10, 30, 100 | Increased activity | |

| Glutathione Peroxidase (GSH-Px) | This compound | 10, 30, 100 | Increased activity |

Table 2: Effects of this compound on Protein Expression in a Scopolamine-Induced Mouse Model of Alzheimer's Disease

| Protein | Treatment Group | Dosage (mg/kg) | Result | Reference |

| SIRT1 | This compound | 10, 30, 100 | Increased expression | |

| PGC-1α | This compound | 10, 30, 100 | Increased expression | |

| Phosphorylated Tau (Ser396) | This compound | 10, 30, 100 | Decreased expression |

Key Experimental Protocols

This section details the methodologies for key experiments cited in this compound research.

Animal Model of Alzheimer's Disease (Scopolamine-Induced Amnesia)

-

Animals: Male mice are commonly used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Mice are randomly divided into a vehicle control group, a scopolamine-only model group, positive control (e.g., Galantamine), and this compound treatment groups at varying dosages (e.g., 10, 30, 100 mg/kg).

-

Drug Administration: this compound is administered intraperitoneally (i.p.) or orally for a specified period.

-

Induction of Amnesia: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce cognitive impairment.

-

Behavioral Testing: The Morris Water Maze is a standard test to assess learning and memory.

Morris Water Maze Protocol

-

Apparatus: A circular pool filled with opaque water containing a hidden platform.

-

Acquisition Phase: Mice are trained to find the hidden platform over several days. The escape latency (time to find the platform) is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

Biochemical Assays

-

Tissue Preparation: Following behavioral tests, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.

-

Homogenization: The tissue is homogenized in an appropriate buffer.

-

Assay Kits: Commercially available kits are used to measure the activity of SOD and GSH-Px, and the content of MDA. Acetylcholinesterase activity is also measured using standard biochemical procedures.

Western Blotting

-

Protein Extraction: Total protein is extracted from hippocampal tissues.

-

SDS-PAGE: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against SIRT1, PGC-1α, and phosphorylated Tau (Ser396).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry for Tyrosine Hydroxylase (in Parkinson's Disease Models)

-

Tissue Preparation: Brain sections are prepared and mounted on slides.

-

Antigen Retrieval: The sections are treated to unmask the antigen.

-

Blocking: Non-specific binding is blocked using a blocking solution.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Secondary Antibody Incubation: The sections are incubated with a fluorescently labeled secondary antibody.

-

Imaging: The sections are visualized using a fluorescence microscope to assess the density of TH-positive neurons.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow in neurodegenerative disease research.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathways involved in oxidative stress, inflammation, and protein aggregation, makes it a compelling candidate for further investigation. Future research should focus on:

-

Conducting comprehensive dose-response studies to establish clear IC50 and EC50 values.

-

Elucidating the detailed molecular interactions of this compound with its target proteins.

-

Evaluating the efficacy and safety of this compound in a wider range of preclinical models of neurodegenerative diseases.

-

Exploring potential synergistic effects with other neuroprotective compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in the fight against neurodegenerative diseases.

Determining the Antioxidant Activity of Schisanhenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Schisanhenol and its Antioxidant Potential

This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potent antioxidant properties.[1] As a bioactive compound, it demonstrates a remarkable capacity to neutralize free radicals and modulate cellular oxidative stress responses, making it a compelling candidate for further investigation in drug development and therapeutic applications.[2][3] This technical guide provides an in-depth overview of the key assays used to determine the antioxidant activity of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.

The antioxidant action of this compound is multifaceted. It has been shown to directly scavenge various reactive oxygen species (ROS), including superoxide radicals (O2•−), hydroxyl radicals (•OH), and peroxyl radicals (ROO•).[2] Furthermore, this compound can enhance the endogenous antioxidant defense systems by activating key signaling pathways, such as the Nrf2/HO-1 pathway, which leads to the increased expression of antioxidant enzymes.[3]

In Vitro Chemical-Based Antioxidant Assays

Several spectrophotometric assays are commonly employed to evaluate the radical scavenging and reducing capabilities of this compound in a cell-free environment. These assays are crucial for initial screening and for understanding the fundamental antioxidant mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[6] The solution should be freshly prepared and protected from light.

-

Prepare a series of concentrations of this compound in the same solvent.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a specific volume of the this compound solution (or standard/blank) to a fixed volume of the DPPH solution.[5] For example, mix 1 mL of the DPPH solution with 3 mL of the this compound solution at various concentrations.[6]

-

For the control (blank), the DPPH solution is mixed with the solvent only.[5]

-

Vigorously shake the mixtures and incubate them in the dark at room temperature for a specified period (typically 30 minutes).[6]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer.[5]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:[7] % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The results can be expressed as the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance.[8]

Experimental Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[9]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[9]

-

Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (or standard) to a larger volume of the diluted ABTS•+ solution. For instance, in a 96-well plate, mix 10 µL of the sample with 195 µL of the ABTS reagent.[10]

-

Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[10]

-

-

Measurement and Calculation:

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[12]

Experimental Protocol:

-

Reagent Preparation:

-

The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13]

-

Warm the FRAP reagent to 37°C before use.

-

Prepare different concentrations of this compound and a standard (e.g., FeSO₄ or ascorbic acid).

-

-

Assay Procedure:

-

Add a small volume of the this compound solution to a larger volume of the pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) in the dark.[14]

-

-

Measurement and Calculation:

-

Measure the absorbance of the blue-colored solution at approximately 593 nm.[12]

-

A standard curve is generated using a known concentration of Fe²⁺. The antioxidant capacity of this compound is then expressed as Fe²⁺ equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Procedure (in a 96-well black microplate):

-

Measurement and Calculation:

-

Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescence over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[16]

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

The ORAC value is typically expressed as Trolox equivalents.

-

Quantitative Data on the Antioxidant Activity of this compound

The following tables summarize the available quantitative data from various studies on the antioxidant effects of this compound.

Table 1: Inhibition of Oxidative Markers by this compound

| Assay | Model System | Concentration | % Inhibition / Effect | Reference |

| MDA Production | Cu²⁺-induced human LDL oxidation | 10 µM | Dose-dependent inhibition | [2] |

| 50 µM | Dose-dependent inhibition | [2] | ||

| 100 µM | Dose-dependent inhibition | [2] | ||

| Lipofuscin Production | Cu²⁺-induced human LDL oxidation | 10 µM | Dose-dependent inhibition | [2] |

| 50 µM | Dose-dependent inhibition | [2] | ||

| 100 µM | Dose-dependent inhibition | [2] | ||

| ROS Production | Cu²⁺-induced human LDL oxidation | 10 µM | Dose-dependent inhibition | [2] |

| 50 µM | Dose-dependent inhibition | [2] | ||

| 100 µM | Dose-dependent inhibition | [2] | ||

| MDA Accumulation | MPA-induced Caco-2 cells | 5, 10, 25 µM | Significant reduction | [3] |

| ROS Accumulation | MPA-induced Caco-2 cells | 5, 10, 25 µM | Significant reduction | [3] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Model System | Concentration | Effect | Reference |

| Superoxide Dismutase (SOD) | MPA-induced Caco-2 cells | 5, 10, 25 µM | Increased activity | [3] |

| Catalase (CAT) | MPA-induced Caco-2 cells | 5, 10, 25 µM | Increased activity | [3] |

| Glutathione (GSH) | MPA-induced Caco-2 cells | 5, 10, 25 µM | Increased levels | [3] |

| Superoxide Dismutase (SOD) | Scopolamine-treated mice | 10, 30, 100 mg/kg | Increased activity | [18] |

| Glutathione Peroxidase (GSH-Px) | Scopolamine-treated mice | 10, 30, 100 mg/kg | Increased activity | [18] |

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the antioxidant.[19]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells.[19][20]

Experimental Protocol:

-

Cell Culture and Seeding:

-

Assay Procedure:

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with a medium containing various concentrations of this compound and the DCFH-DA probe (e.g., 25 µM) for a specified time (e.g., 1 hour) at 37°C.[21]

-

Wash the cells again to remove the extracellular probe and compound.

-

Add a solution of a peroxyl radical generator, such as ABAP (e.g., 600 µM), to induce oxidative stress.[21]

-

-

Measurement and Calculation:

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.

-

The antioxidant capacity is determined by the degree to which this compound inhibits the fluorescence increase compared to control cells (treated with the radical generator but not the antioxidant).

-

The results can be expressed as quercetin equivalents (QE), where the activity is compared to the standard antioxidant quercetin.[19]

-

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows and the underlying signaling pathways can aid in understanding the methods and mechanisms of this compound's antioxidant action.

Diagrams of Experimental Workflows

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of protective enzymes.

Caption: this compound activates the Nrf2/HO-1 signaling pathway.[3]

Conclusion

The evaluation of this compound's antioxidant activity requires a multi-assay approach. In vitro chemical assays such as DPPH, ABTS, FRAP, and ORAC are fundamental for determining its direct radical scavenging and reducing capabilities. However, to understand its potential physiological relevance, cell-based assays like the CAA are indispensable as they account for cellular uptake and metabolism. The evidence suggests that this compound's protective effects are also mediated through the modulation of critical signaling pathways like Nrf2, highlighting its potential as a therapeutic agent against oxidative stress-related conditions. This guide provides the necessary framework for researchers to design and execute robust experimental plans to further elucidate the antioxidant properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidative effect of this compound on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. researchgate.net [researchgate.net]

- 7. iomcworld.com [iomcworld.com]

- 8. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. bmglabtech.com [bmglabtech.com]

- 16. agilent.com [agilent.com]

- 17. activeconceptsllc.com [activeconceptsllc.com]

- 18. This compound improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of Schisanhenol in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, represent a growing global health crisis. These conditions are characterized by dysregulation of lipid and glucose metabolism, often accompanied by chronic inflammation and oxidative stress. Schisanhenol, a natural lignan compound isolated from plants of the Schisandra genus, has emerged as a promising therapeutic candidate for these conditions. This document provides a detailed overview of the current preclinical evidence for this compound's efficacy in metabolic disorders, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Regulation of Lipid Metabolism via the miR-802/AMPK Signaling Pathway

The primary mechanism by which this compound appears to ameliorate metabolic dysregulation is through its influence on hepatic lipid metabolism. Research indicates that this compound exerts its effects by modulating the microRNA-802 (miR-802)/AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1]

Signaling Cascade:

-

Inhibition of miR-802: this compound treatment leads to a decrease in the expression of miR-802.

-

Activation of AMPK: miR-802 is known to suppress the expression of AMPK by binding to the 3' untranslated region of its subunits (PRKAB1/PRKAA1). By inhibiting miR-802, this compound effectively relieves this suppression, leading to increased phosphorylation and activation of AMPK (p-AMPK).[1]

-

Downstream Metabolic Regulation: Activated AMPK orchestrates a shift from anabolic to catabolic processes to restore cellular energy balance. It inhibits key lipogenic transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and promotes fatty acid oxidation by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1]

This cascade ultimately results in reduced lipid synthesis, enhanced fatty acid breakdown, and a decrease in hepatic lipid accumulation (steatosis), a hallmark of NAFLD.[1]

Figure 1: this compound's signaling pathway in hepatic lipid metabolism.

Quantitative Data Summary

The effects of this compound have been quantified in both in vitro and in vivo models of NAFLD. The data highlights its potency in reducing lipid accumulation and improving key metabolic markers.

Table 1: Effects of this compound on Lipid Accumulation and Related Markers

| Model System | Treatment Group | Dosage | Outcome Measure | Result (Change vs. Control) | Reference |

|---|---|---|---|---|---|

| In Vitro | |||||

| FFA-treated HepG2 Cells | This compound | 10, 20, 40 µM | Intracellular Triglycerides | ↓ Dose-dependent decrease | [1] |

| FFA-treated HepG2 Cells | This compound | 40 µM | Protein: p-AMPK/AMPK | ↑ Significant increase | [1] |

| FFA-treated HepG2 Cells | This compound | 40 µM | Protein: SREBP-1c | ↓ Significant decrease | [1] |

| FFA-treated HepG2 Cells | This compound | 40 µM | Protein: PPARα | ↑ Significant increase | [1] |

| In Vivo | |||||

| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Body Weight Gain | ↓ Significant decrease | [1] |

| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Liver Weight | ↓ Significant decrease | [1] |

| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Serum ALT | ↓ Significant decrease | [1] |

| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Serum AST | ↓ Significant decrease | [1] |

| HFD-fed Mice | This compound | 25, 50 mg/kg/day | Hepatic Triglycerides | ↓ Significant decrease | [1] |

| HFD-fed Mice | This compound | 50 mg/kg/day | Hepatic miR-802 Expression | ↓ Significant decrease | [1] |

| HFD-fed Mice | this compound | 50 mg/kg/day | Hepatic p-AMPK/AMPK Ratio | ↑ Significant increase |[1] |

Abbreviations: FFA (Free Fatty Acid), HFD (High-Fat Diet), ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase).

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on metabolic disorders.

Figure 2: General experimental workflow for evaluating this compound.

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

-

Animal Strain: C57BL/6J mice.

-

Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) for one week prior to the experiment.

-

Diet Induction: Mice are fed a high-fat diet (HFD), typically containing 60% kcal from fat, for a period of 8-12 weeks to induce the NAFLD phenotype (obesity, hepatic steatosis, and insulin resistance). A control group is fed a standard chow diet.

-

This compound Administration: Following the induction period, HFD-fed mice are randomly assigned to vehicle control or this compound treatment groups. This compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered daily via oral gavage at specified doses (e.g., 25 and 50 mg/kg) for 4-6 weeks.

-

Sample Collection: At the end of the treatment period, mice are euthanized. Blood samples are collected for serum biochemical analysis (e.g., ALT, AST, triglycerides). Liver tissues are harvested, weighed, and processed for histological staining (H&E and Oil Red O), lipid quantification, and molecular analysis (qRT-PCR, Western blotting).[1]

Free Fatty Acid (FFA)-Treated HepG2 Cell Model

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Induction of Steatosis: To mimic hepatic steatosis in vitro, cells are incubated with a mixture of free fatty acids (e.g., 1 mM oleic acid and palmitic acid at a 2:1 ratio) for 24 hours.

-

This compound Treatment: Cells are co-treated with the FFA mixture and varying concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 24 hours.

-

Analysis: After treatment, cells are harvested. Intracellular lipid content is measured using Oil Red O staining followed by quantification. Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation status of key proteins in the AMPK pathway (e.g., p-AMPK, AMPK, SREBP-1c, PPARα).[1]

Dual-Luciferase Reporter Assay

-

Purpose: To confirm the direct interaction between miR-802 and the 3'-UTR of AMPK subunits (e.g., PRKAB1).

-

Vector Construction: A luciferase reporter vector is constructed containing the wild-type 3'-UTR sequence of PRKAB1 downstream of the luciferase gene. A mutant version, with alterations in the predicted miR-802 binding site, is also created as a control.

-

Transfection: HEK293T or HepG2 cells are co-transfected with the luciferase reporter vector (wild-type or mutant), a Renilla luciferase control vector, and either a miR-802 mimic or a negative control mimic.

-

Luciferase Activity Measurement: After 24-48 hours, the activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Interpretation: A significant reduction in luciferase activity in cells co-transfected with the wild-type vector and the miR-802 mimic (but not in the mutant vector group) confirms that miR-802 directly binds to and represses the target 3'-UTR.[1]

Ancillary Mechanisms: Anti-Inflammatory and Antioxidant Effects

Metabolic disorders are intrinsically linked to chronic low-grade inflammation and oxidative stress. This compound also demonstrates beneficial activities in these related pathways, suggesting a multi-targeted therapeutic potential.

-

Anti-Inflammatory Action: this compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a critical regulator of pro-inflammatory cytokine production, which is often elevated in metabolic diseases and contributes to insulin resistance.

-

Antioxidant Properties: The compound exhibits potent antioxidant effects. It can inhibit the copper-induced oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis, a common comorbidity of metabolic syndrome.[3] This effect is likely mediated through the scavenging of free radicals.[3][4]

Figure 3: Multi-target effects of this compound in metabolic disorders.

Conclusion and Future Directions

The preliminary evidence strongly supports this compound as a viable candidate for further investigation in the treatment of metabolic disorders, particularly NAFLD. Its ability to modulate the central metabolic regulator AMPK, coupled with its anti-inflammatory and antioxidant properties, provides a strong mechanistic basis for its therapeutic effects.

Future research should focus on:

-

Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicology of this compound are necessary.

-

Clinical Trials: Well-designed, randomized controlled trials are needed to translate these promising preclinical findings into human applications.

-

Broader Metabolic Applications: Investigating the efficacy of this compound in other metabolic conditions such as type 2 diabetes, insulin resistance, and obesity is a logical next step.

-

Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs could lead to the development of more potent and specific molecules targeting the AMPK pathway.

References

- 1. This compound ameliorates non-alcoholic fatty liver disease via inhibiting miR-802 activation of AMPK-mediated modulation of hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]

- 3. Antioxidative effect of this compound on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuated ox-LDL-induced apoptosis and reactive oxygen species generation in bovine aorta endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Schisanhenol's role in modulating cellular signaling pathways

An in-depth analysis of Schisanhenol's interaction with key cellular signaling pathways reveals its potential as a therapeutic agent in various disease models. This technical guide synthesizes current research to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

Modulation of the Nrf2/HO-1 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical mechanism in cellular defense against oxidative stress.[1][2] This activation plays a significant role in its antioxidant and anti-apoptotic properties.[1][3]

Quantitative Data on Nrf2/HO-1 Pathway Modulation

The following table summarizes the quantitative effects of this compound on key markers of the Nrf2/HO-1 pathway and oxidative stress in Caco-2 cells treated with Mycophenolic Acid (MPA).

| Marker | Treatment Group | Concentration (µM) | Result | Reference |

| Cell Viability | MPA | 10 | Decreased | [1] |